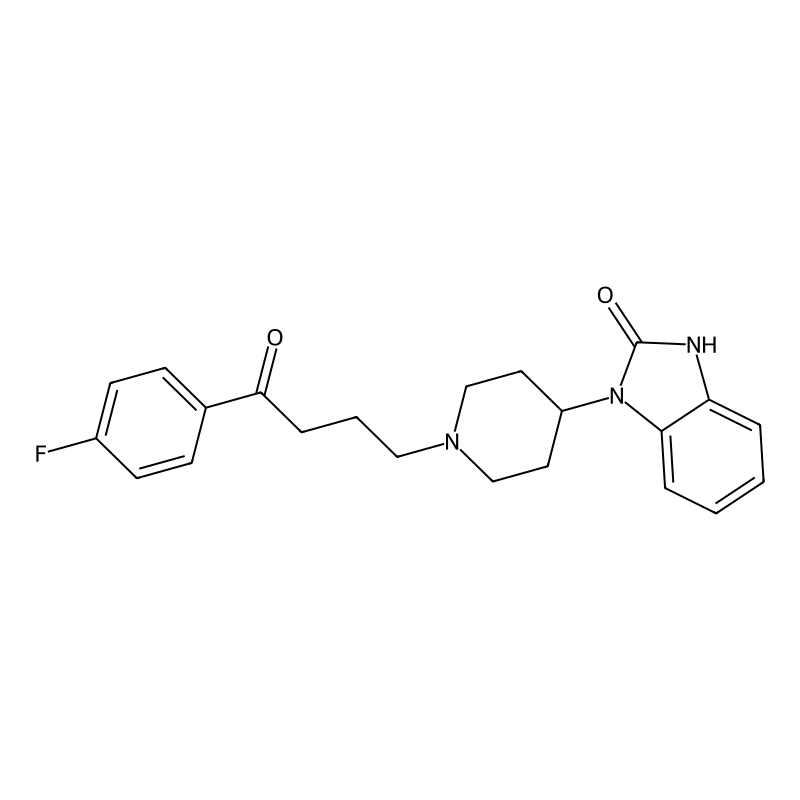

Benperidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quantitative Receptor Binding Profile of Benperidol

The table below summarizes the known binding affinities (Ki values) of benperidol for various neurotransmitter receptors, which explains its clinical effects and side-effect profile [1].

| Receptor Site | Ki (nM) | Action | Clinical/Functional Correlation |

|---|---|---|---|

| D2 Dopamine | 0.027 nM | Antagonist | Potent antipsychotic effect; treatment of schizophrenia and hypersexuality [1]. |

| D4 Dopamine | 0.06 nM | Antagonist | Contributes to antipsychotic efficacy [1]. |

| 5-HT2A Serotonin | 3.75 nM | Antagonist | Lower affinity for this target may contribute to its typical (vs. atypical) antipsychotic classification [1]. |

| D1 Dopamine | 4,100 nM | Antagonist | Very weak affinity, indicating high selectivity for D2-like receptors over D1-like receptors [1]. |

| Histaminergic (H1) | (High doses) | Antagonist | Can cause sedative effects and drowsiness [1]. |

| Alpha-Adrenergic | (High doses) | Antagonist | May lead to orthostatic hypotension (dizziness upon standing) [1]. |

| Muscarinic (M1) | Minimal | Minimal | Lacks significant anticholinergic side effects like dry mouth or constipation [1]. |

This compound in Modern Research: PET Tracer Development

This compound's high D2 affinity and selectivity have made it a valuable backbone for developing positron emission tomography (PET) tracers, such as [¹¹C]NMB and [¹⁸F]NMB, which are used to image and quantify D2 receptors in the living human brain [2] [3] [4].

The table below compares key PET tracers derived from this compound.

| Tracer Name | Key Characteristics | Research Applications |

|---|---|---|

| ¹⁸FThis compound ([¹⁸F]NMB) | High striatal-to-cerebellum ratio (~35); resistant to displacement by endogenous dopamine [2]. | Quantifying D2 receptor density (Bmax) and affinity (Kd) in vivo; studying Parkinson's disease and manganese-induced neurotoxicity [4] [5] [6]. |

| N-¹¹C-methyl-benperidol ([¹¹C]NMB) | Binds saturably and reversibly to D2 receptors; validated in primates [3]. | Early proof-of-concept for this compound-based tracer imaging [3]. |

Core Experimental Protocols

Here are the methodologies for two critical experiments that utilize this compound's properties.

In Vivo Measurement of D2 Receptor Density (Bmax) and Affinity (Kd)

This protocol, adapted from Nikolaus et al. (2003), details how to use [¹⁸F]NMB and PET to determine receptor binding parameters in living subjects [5].

- Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and secure them in a stereotaxic head holder for consistent positioning within the PET scanner.

- Tracer Injection: Intravenously inject [¹⁸F]NMB in escalating specific activities. The molar amount of injected radioligand is critical for saturation analysis.

- Image Acquisition: Perform a dynamic PET scan over approximately 120 minutes post-injection. Reconstruct images with corrections for attenuation and scatter.

- Region of Interest (ROI) Analysis: Draw ROIs on the striatum (high D2 density) and the cortex or cerebellum (reference region with negligible D2 receptors). Convert image-derived radioactivity concentrations in the striatum (e.g., MBq/mm³) to molar concentrations (fmol/mg) using the specific activity of the tracer.

- Data Calculation:

- Specific Binding = (Total striatal binding) - (Non-specific cortical/cerebellar binding).

- Free Radioligand Concentration: Estimated from the cortical/cerebellar data.

- Saturation Analysis: Plot specific binding against free radioligand concentration and fit the data using non-linear regression to a one-site saturation binding model to derive Bmax (receptor density) and Kd (equilibrium dissociation constant). Data can also be linearized using Scatchard analysis.

Assessing D2 Receptor Binding with [¹⁸F]NMB in Humans

This protocol, from Karimi et al. (2021), outlines the procedure for human studies [6].

- Participant Preparation: Subjects should be free of drugs that affect the dopaminergic system. Obtain written informed consent.

- Tracer Injection & Scanning: Inject [¹⁸F]NMB intravenously over 20 seconds. Acquire dynamic PET images for 120 minutes, reconstructed with all necessary corrections.

- MRI Co-registration: Acquire a high-resolution 3D MPRAGE MRI scan for each participant. Co-register the PET images to the MRI for accurate anatomical localization.

- Image Analysis: Use automated software (e.g., FreeSurfer) to segment the MRI into brain regions of interest (striatum, substantia nigra, thalamus, etc.). Manually edit and review these segmentations for accuracy. Apply partial volume correction to ROIs.

- Quantification: Calculate the Non-displaceable Binding Potential (BPND) for each region using the simplified reference tissue model (SRTM) with the cerebellum as the reference region.

Advanced Concepts: D2 Receptor Signaling Pathways

Beyond simple receptor blockade, modern pharmacology recognizes that the D2 receptor signals through multiple pathways. The diagram below illustrates this concept of "biased signaling," which is relevant for understanding the actions of this compound and developing future antipsychotics [7].

D2 Receptor Signaling Pathways Antagonized by this compound

Key Takeaways for Research and Development

- Unmatched D2 Potency: this compound's sub-nanomolar D2 affinity makes it one of the most potent typical antipsychotics available and an excellent structural template for designing D2-targeted research tools [1].

- Tool for Stable Measurement: The resistance of its derivative, [¹⁸F]NMB, to displacement by endogenous dopamine is a major advantage. It allows for more stable measurement of true D2 receptor density in studies where dopamine flux is a variable [2] [4].

- Pathway for Future Drugs: The detailed understanding of D2 receptor signaling, including biased agonism/antagonism, opens avenues for designing next-generation antipsychotics that might selectively target pathways to improve efficacy and reduce side effects [7] [8].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. In vivo kinetics of [18F](N-methyl)this compound: a novel PET ... [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo labeling of the dopamine with... D 2 receptor [pubmed.ncbi.nlm.nih.gov]

- 4. like receptor binding with [ 18 F](N-methyl)this compound in ... [sciencedirect.com]

- 5. In Vivo Measurement of D Density and Affinity for... 2 Receptor [jnm.snmjournals.org]

- 6. Component Analysis of Striatal and Extrastriatal D2 Dopamine ... [pmc.ncbi.nlm.nih.gov]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling ... [pmc.ncbi.nlm.nih.gov]

- 8. Haloperidol bound D2 dopamine receptor structure ... [nature.com]

Benperidol Pharmacokinetic Parameters at a Glance

The table below summarizes the core pharmacokinetic parameters of Benperidol from two key studies.

| Parameter | Schizophrenic Patients (1994 Clinical Trial) [1] [2] | Healthy Volunteers (1988 Study) [3] |

|---|---|---|

| Sample Population | 13 schizophrenic patients | 5 healthy male volunteers |

| Study Design | Partially randomized cross-over | Not specified |

| Dosage Form | IV bolus, oral liquid, oral tablets | Oral administration |

| Dose | 6 mg | 4 mg |

| Elimination Half-life (t₁/₂β) | IV: 5.80 h; Oral Liquid: 5.5 h; Oral Tablet: 4.7 h | 7.65 ± 2.14 h |

| Absolute Bioavailability (F) | Oral Liquid: 48.6%; Oral Tablet: 40.2% | Not reported |

| Time to Max Concentration (tₘₐₓ) | Oral Liquid: 1.0 h; Oral Tablet: 2.7 h | 2.27 ± 0.57 h |

| Max Concentration (Cₘₐₓ) | Oral Liquid: 10.2 ng/ml; Oral Tablet: 7.3 ng/ml | Not reported |

| Volume of Distribution (Vd) | 4.21 L/kg (after IV dosing) | 5.19 ± 1.99 L/kg |

| Clearance (CL) | 0.50 L/(h·kg) (after IV dosing) | Not reported |

| Lag Time | Oral Liquid: 0.33 h; Oral Tablet: 1.1 h | Not reported |

| Mean Residence Time (MRT) | IV: 7.50 h; Oral Liquid: 8.44 h; Oral Tablet: 8.84 h | Not reported |

| Urinary Excretion | Not reported | 0.1% of ingested dose |

| Key Findings | Large intersubject variation; significant differences in absorption between liquid and tablet forms. | Suggests first-pass metabolism; acute dystonias appeared in two subjects. |

Detailed Experimental Protocol from the 1994 Clinical Trial

For your reference, here is a detailed breakdown of the methodology used in the key 1994 clinical trial [1] [2]:

- 1. Study Design: A partially randomized cross-over design was employed. This means each of the 13 schizophrenic participants received this compound in three different forms, but the order in which they received them was partially randomized to minimize sequence effects.

- 2. Administration:

- Intravenous (IV): A 6 mg bolus injection.

- Oral: A 6 mg dose administered in two different forms:

- As an oral liquid.

- As an oral tablet.

- 3. Plasma Level Measurement:

- Technique: Drug plasma concentrations were determined using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

- Analysis: The resulting plasma concentration-time data were subjected to model-independent (non-compartmental) pharmacokinetic analysis.

- 4. Key Outcomes Measured: The analysis focused on standard pharmacokinetic parameters, including elimination half-life, bioavailability, peak concentration, time to peak concentration, volume of distribution, and clearance.

To illustrate the sequential workflow of this clinical study, the following diagram outlines the key stages:

Clinical trial workflow for this compound pharmacokinetics

Pharmacological and Clinical Context

Beyond the pharmacokinetic data, here is some relevant context for your research:

- Metabolism and Excretion: The plasma concentrations of the presumed metabolite "reduced this compound" were found to be very low [1]. Only about 0.1% of the ingested dose is excreted unchanged in the urine, suggesting extensive metabolism [3].

- Receptor Binding Profile: this compound is a potent typical antipsychotic. It acts primarily as a strong dopamine D₂ receptor antagonist (Ki = 0.027 nM), with weaker serotonin (5-HT₂A) receptor antagonism. It has minimal anticholinergic properties [4].

References

Comprehensive Technical Guide to Benperidol and the Butyrophenone Class of Antipsychotics

Introduction and Drug Class Overview

Butyrophenones represent a distinct class of first-generation antipsychotics (FGAs) characterized by their potent dopamine D2 receptor antagonism. Discovered serendipitously during derivatives screening of the analgesic pethidine, butyrophenones lack the tricyclic structure of phenothiazines but share similar antipsychotic properties [1]. These compounds contain a functional ketone group and are clinically used to treat various psychiatric conditions including schizophrenia, organic psychosis, paranoid syndrome, acute idiopathic psychotic illnesses, and the manic phase of manic depressive illness [1]. Butyrophenones also find applications in managing aggressive behavior, delirium, acute anxiety, nausea, vomiting, pain, organic brain syndrome, and Tourette's syndrome [1]. The structural similarity between butyrophenones and phenothiazines enables comparable antipsychotic efficacy despite their different chemical backbones [1].

Among butyrophenones, haloperidol has been the most extensively used and studied, while benperidol is considered one of the most potent members of this class [1]. Other significant representatives include melperone, droperidol, and bromperidol. Butyrophenones generally exhibit high potency at D2 receptors with reduced anticholinergic and antiadrenergic activity compared to phenothiazines, resulting in less sedation and autonomic disturbance but a higher propensity for extrapyramidal symptoms (EPS) [1]. The table below summarizes key butyrophenone antipsychotics and their properties:

Table: Comparative Profile of Key Butyrophenone Antipsychotics

| Compound | Clinical Potency | Key Clinical Applications | Receptor Binding Profile | Special Characteristics |

|---|---|---|---|---|

| This compound | Very high | Schizophrenia, antisocial sexual behavior [1] | D2: pKi 10.6; D4: pKi 10.2 [2] | Most potent butyrophenone; similar to haloperidol but higher potency [1] [2] |

| Haloperidol | High | Psychosis, Tourette's syndrome, agitation [1] | Potent D2 antagonist [1] | Reference butyrophenone; multiple formulations available [1] |

| Bromperidol | High | Schizophrenia and psychotic disorders [3] | D2 antagonist with 5-HT2 affinity [3] | Long half-life allowing once-daily dosing [3] |

| Droperidol | High | Postoperative nausea/vomiting, neuroleptanalgesia [1] | Potent D2 antagonist with histamine/serotonin antagonism [1] | Short-acting; used in anesthesia [1] |

| Melperone | Moderate | Treatment-resistant schizophrenia [1] | D2 antagonist [1] | Used mainly in treatment-resistant cases [1] |

This compound Pharmacological Profile

Physicochemical and Pharmacokinetic Properties

This compound (Anquil, MCN-JR-4584, R-4584) is a synthetic organic compound with molecular weight of 381.19 g/mol and approval in the UK since 2006 [2]. Its chemical structure consists of a butyrophenone backbone with a fluorinated benzene ring and a benzimidazolone moiety, contributing to its high receptor affinity [2]. This compound demonstrates favorable drug-like properties with no Lipinski's rule violations, XLogP of 3.04, topological polar surface area of 58.1, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds [2]. These properties contribute to good membrane permeability and central nervous system penetration, essential for its antipsychotic efficacy.

Pharmacokinetically, this compound shares characteristics with other butyrophenones, being well-absorbed from the gastrointestinal tract but undergoing significant first-pass hepatic metabolism [1]. Butyrophenones generally demonstrate oral bioavailability ranging from 40-75% with serum concentration peaks occurring 0.5-4 hours after oral administration [1]. The metabolism of butyrophenones primarily involves hepatic pathways including oxidation and sulfoxidation, partially mediated by CYP3A4, leading to the production of various metabolites [1] [4]. The relatively long half-life of this compound permits once-daily dosing, potentially improving medication compliance [3].

Receptor Binding Affinity and Selectivity

This compound exhibits exceptionally high affinity for dopamine D2-like receptors, with particularly strong binding to D2 and D4 receptor subtypes. Quantitative receptor binding data reveals a pKi of 10.6 (Ki = 2.7×10⁻¹¹ M) for D2 receptors and pKi of 10.2 (Ki = 6.6×10⁻¹¹ M) for D4 receptors [2]. This nanomolar affinity for dopaminergic receptors significantly exceeds that of many other antipsychotics and correlates with this compound's high clinical potency.

Beyond its primary action on dopamine receptors, this compound shows interaction with other neurotransmitter systems, though these are secondary to its potent D2 antagonism. Like other butyrophenones, this compound may exhibit mild antagonistic effects on alpha-adrenergic, histaminergic, and muscarinic receptors, which contribute to its side effect profile [3]. The compound's receptor selectivity profile differs from atypical antipsychotics as it lacks substantial serotonergic 5-HT2A antagonism, positioning it firmly within the first-generation antipsychotic category with predominant D2 blockade as its primary mechanism [1].

Molecular Mechanisms of Action

Dopamine Receptor Antagonism and Signaling Pathways

The primary mechanism of this compound's antipsychotic action involves potent antagonism of dopamine D2 receptors in the mesolimbic pathway [1] [3]. Dopamine is a crucial neurotransmitter regulating mood, cognition, reward, and motor functions. In schizophrenia, overactive dopaminergic signaling in the mesolimbic pathway contributes to positive symptoms such as hallucinations and delusions [3]. By blocking D2 receptors, this compound reduces this dopaminergic overactivity, thereby alleviating psychotic symptoms [3].

The molecular signaling pathways affected by this compound's D2 receptor antagonism are complex. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily inhibit adenylate cyclase activity, reducing cyclic AMP (cAMP) production [5]. Additionally, D2 receptor activation modulates various signaling pathways including phospholipase C, potassium channels, and calcium channels [5]. The antagonism of these pathways by this compound ultimately normalizes neurotransmitter systems and reduces psychotic symptoms. The diagram below illustrates the core mechanistic pathway of this compound's action:

Diagram: this compound exerts antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway, reducing cAMP signaling. This same mechanism in nigrostriatal pathways causes extrapyramidal side effects (EPS).

Receptor Binding Dynamics and Functional Selectivity

Butyrophenones like this compound demonstrate high binding specificity for D2-like receptors (D2, D3, D4) compared to D1-like receptors (D1, D5) [5]. This selective binding profile differentiates them from other antipsychotic classes and contributes to their clinical effects and side effect pattern. The binding kinetics of this compound are characterized by slow dissociation from D2 receptors, resulting in prolonged receptor blockade and extended duration of action [1].

Recent advances in receptor pharmacology have revealed that functional selectivity may play a role in differential signaling through dopamine receptors, where ligands can preferentially activate or inhibit specific downstream pathways [5]. While traditionally classified as pure antagonists, some butyrophenones may exhibit nuanced effects on receptor trafficking and signaling bias, though this compound's primary mechanism remains D2 receptor blockade [5]. The high potency and selective D2 binding of this compound contrasts with second-generation antipsychotics that typically show broader receptor interaction profiles, particularly with serotonergic systems [5].

Experimental Protocols and Research Methodologies

Receptor Binding Assays

Radioligand binding assays represent the fundamental methodology for quantifying this compound's affinity for dopamine receptors. The standard protocol utilizes cell membranes expressing human dopamine receptors incubated with radiolabeled ligands such as [³H]-spiperone or [³H]-haloperidol in the presence of varying concentrations of this compound [2]. The experimental workflow involves several key stages:

- Membrane Preparation: Harvest dopamine receptor-expressing cells (typically CHO or HEK293 lines), homogenize in hypotonic buffer, and centrifuge at high speed (40,000×g for 20 minutes) to isolate membrane fractions [2].

- Incubation Conditions: Resuspend membranes in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂) with fixed concentration of radioligand and increasing concentrations of this compound (typically spanning 10 pM to 100 μM) [2].

- Separation and Detection: Incubate for equilibrium (60-90 minutes at 25°C), then rapidly filter through glass fiber filters (Whatman GF/B) presoaked in 0.3% polyethyleneimine to separate bound from free radioligand [2].

- Data Analysis: Measure filter-bound radioactivity by scintillation counting and analyze competition binding data using nonlinear regression (e.g., one-site competition model in GraphPad Prism) to determine IC₅₀ values, then convert to Ki values using Cheng-Prusoff equation [2].

This methodology reliably yields this compound's binding parameters, demonstrating its high affinity for D2 (pKi 10.6) and D4 (pKi 10.2) receptors [2]. The diagram below illustrates this experimental workflow:

Diagram: Standard receptor binding assay workflow for quantifying this compound's affinity at dopamine receptors using radioligand competition.

Functional Activity Assays

Functional characterization of this compound's antagonist properties employs assays measuring downstream signaling events. The cAMP inhibition assay represents a gold standard for assessing D2 receptor functional antagonism:

- Cell Preparation: Culture cells expressing human D2 receptors (typically CHO or HEK293 stable transfectants) in 96-well plates to 90% confluence [5].

- Stimulation and Inhibition: Pre-treat cells with this compound (varying concentrations) for 15 minutes, then stimulate with dopamine (EC₈₀ concentration, typically 10 μM) in the presence of phosphodiesterase inhibitor (e.g., 100 μM IBMX) to prevent cAMP degradation [5].

- cAMP Quantification: After 15-minute incubation, lyse cells and measure cAMP accumulation using competitive immunoassay (HTRF or ELISA formats) according to manufacturer protocols [5].

- Data Analysis: Normalize data to maximum dopamine response and determine IC₅₀ values using four-parameter logistic nonlinear regression [5].

Additional functional assays may include measurements of receptor internalization, β-arrestin recruitment, and electrophysiological responses in dopaminergic neurons to comprehensively characterize this compound's functional profile [5].

Advanced Research Applications

Recent research has explored potential repurposing opportunities for butyrophenones like this compound in neurodegenerative disorders. In vitro studies investigating antipsychotics for Alzheimer's disease applications employ the following methodologies:

- Cholinesterase Inhibition Assays: Monitor human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity using Ellman's method, measuring hydrolysis of acetylthiocholine or butyrylthiocholine at 412 nm in the presence of this compound [6].

- Amyloid-β Aggregation Studies: Use thioflavin T fluorescence to monitor Aβ42 fibrillization kinetics with this compound treatment, measuring fluorescence intensity at 485 nm excitation/450 nm emission over 24 hours [6].

- Cellular Oxidative Stress Models: Evaluate antioxidant potential in human umbilical vein endothelial cells (HUVEC) and astrocytes using dichlorofluorescein diacetate to measure ROS production under oxidative challenge [6].

- Hemolysis Assays: Assess erythrocyte membrane stabilization by measuring hemoglobin release at 540 nm after incubation with this compound under oxidative conditions [6].

These methodologies have revealed that this compound significantly reduces early-stage Aβ aggregation and demonstrates antioxidant properties in cellular models, suggesting potential neuroprotective effects beyond its primary antipsychotic applications [6].

Clinical Positioning and Comparative Pharmacology

Efficacy and Safety Profile

This compound demonstrates potent antipsychotic efficacy particularly for positive symptoms of schizophrenia, with clinical use extending to management of antisocial sexual behavior [1]. Butyrophenones as a class effectively attenuate positive symptoms including hallucinations and delusions in acute psychotic episodes and prevent psychotic relapse [5]. However, like other first-generation antipsychotics, this compound shows limited efficacy against negative symptoms (blunted affect, emotional withdrawal, lack of drive) and cognitive deficits in schizophrenia [5].

The safety profile of this compound reflects its potent D2 receptor blockade. Extrapyramidal symptoms (EPS) represent the most significant adverse effects, including acute dystonia, parkinsonism, akathisia, and potential for tardive dyskinesia with long-term use [1] [3]. These effects result from D2 receptor blockade in nigrostriatal pathways [3]. Compared to phenothiazines, butyrophenones like this compound generally cause less sedation, hypotension, and anticholinergic effects due to reduced affinity for histaminergic, α-adrenergic, and muscarinic receptors [1]. However, this compound may still cause hyperprolactinemia due to D2 blockade in the tuberoinfundibular pathway [5].

Comparative Pharmacology with Other Antipsychotic Classes

Table: Comparative Receptor Binding and Clinical Profiles of Antipsychotic Classes

| Parameter | Butyrophenones (e.g., this compound) | Phenothiazines (e.g., Chlorpromazine) | Atypical Antipsychotics (e.g., Risperidone) | Third-Generation (e.g., Aripiprazole) |

|---|---|---|---|---|

| Primary Mechanism | D2 antagonist [1] [3] | D2 antagonist with broader receptor binding [5] | D2 + 5-HT2A antagonist [5] | D2 partial agonist [5] |

| D2 Affinity | Very high (pKi 10.6 for this compound) [2] | Moderate to high [5] | High [5] | Moderate (partial agonist) [5] |

| 5-HT2A Affinity | Low to moderate [3] | Variable [5] | High [5] | Moderate to high [5] |

| Muscarinic Affinity | Low [1] [3] | High (especially low-potency phenothiazines) [5] | Variable (low in risperidone) [5] | Low [5] |

| EPS Risk | High [1] [3] | Moderate to high [5] | Moderate (dose-dependent) [5] | Low [5] |

| Sedation | Low to moderate [1] | High (especially low-potency agents) [5] | Moderate [5] | Low to moderate [5] |

| Metabolic Effects | Low [1] | Moderate [5] | High (especially with olanzapine, clozapine) [5] | Low to moderate [5] |

Recent Developments and Future Directions

Novel Research Applications

Recent investigations have explored repurposing potential of butyrophenones for neurodegenerative disorders. In vitro studies demonstrate that this compound significantly reduces early-stage Aβ42 aggregation and exhibits antioxidant properties in human cell models [6]. Specifically, this compound shows substantial inhibition of β-amyloid aggregation after longer incubation times, suggesting potential disease-modifying effects in Alzheimer's pathology [6]. Additionally, this compound and other antipsychotics demonstrate protective effects against oxidative stress in human umbilical vein endothelial cells and astrocytes, indicating possible neuroprotective mechanisms beyond dopamine receptor modulation [6].

Research on cholinesterase interactions reveals that this compound at concentrations higher than therapeutic plasma levels significantly decreases both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [6]. When combined with donepezil, this compound produces enhanced anti-BuChE effects greater than either compound alone, suggesting potential combination strategies for cognitive enhancement [6]. These findings position this compound as a potential multi-target agent for complex neuropsychiatric conditions, though clinical translation requires further investigation.

Evolving Therapeutic Landscape

The antipsychotic drug development landscape continues evolving beyond traditional D2 antagonism. Novel mechanisms include trace amine-associated receptor 1 (TAAR1) agonists like ulotaront, which modulate dopaminergic and glutamatergic signaling without direct D2 receptor blockade [7]. Additionally, muscarinic receptor-targeted compounds represent another promising approach, with M1/M4 receptor agonists demonstrating antipsychotic efficacy in clinical trials [8]. These developments reflect the shifting paradigm from exclusive dopamine-focused strategies toward multi-receptor targeting and novel mechanisms.

Despite these advancements, butyrophenones like this compound maintain relevance as high-potency options for specific clinical situations and continue serving as important pharmacological tools for understanding dopamine system function. Their well-characterized receptor profiles and predictable dose-response relationships provide reference points for evaluating novel antipsychotic mechanisms [1] [5]. Future research directions may include developing modified butyrophenone derivatives with improved side effect profiles while maintaining high antipsychotic efficacy, potentially through enhanced receptor subtype selectivity or incorporation of partial agonist properties.

Conclusion

References

- 1. Butyrophenone - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 4. Butyrophenone - an overview [sciencedirect.com]

- 5. Third generation antipsychotic drugs: partial agonism or ... [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Selected Antipsychotic Drugs on Biochemical ... [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Novel Antipsychotic Drugs: State of the Art, New ... [pmc.ncbi.nlm.nih.gov]

- 8. Innovation in Psychosis Therapeutics Summit 2025 [psychosis-therapeutics-summit.com]

F-18 N-methyl benperidol PET radioligand synthesis

Radiosynthesis of 18Fbenperidol ([18F]NMB)

The production of [18F]NMB can be achieved via a multi-step reaction sequence starting from a suitable precursor. The following protocol is adapted from established methods [1].

- Principle: Nucleophilic aromatic substitution via an 18F-for-nitro exchange on a nitrothis compound precursor, followed by N-methylation.

- Synthesis Steps:

- Fluorination: Reaction of a nitrothis compound precursor with [18F]fluoride (produced in a cyclotron) to form an intermediate fluorobenzoyl compound.

- N-methylation: The fluorinated intermediate undergoes N-methylation to yield the final product, [18F]NMB.

- Purification and Formulation: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). The purified [18F]NMB is reformulated in a sterile solution of 10% ethanol in 0.9% saline [2].

- Typical Synthesis Performance: | Parameter | Typical Value | Reference | | :--- | :--- | :--- | | Overall Radiochemical Yield | 5 - 10% | [1] | | Total Synthesis Time | ~100 minutes | [1] | | Radiochemical Purity | > 98% | [3] [1] | | Specific Activity | > 3000 Ci/mmol (>111 TBq/mmol) | [1] |

Preclinical Validation and In Vitro Binding

Before in vivo use, the binding characteristics of [18F]NMB should be validated.

- In Vitro Binding Assays: Saturation binding experiments using primate brain tissue have determined that NMB has a high affinity for D2 receptors, with an inhibition constant (K~i~) of approximately 3.6 nM [1]. Its receptor specificity for D2-like receptors exceeds that of spiperone [1].

- In Vivo PET Validation in Rodents: PET imaging in rats allows for the calculation of receptor density (B~max~) and affinity (K~d~) in a living system [3].

- Animal Preparation: Rats are anesthetized (e.g., with ketamine/xylazine) and positioned in a small-animal PET scanner.

- Tracer Injection: [18F]NMB is injected intravenously at increasing specific activities.

- Image Acquisition & Analysis: Dynamic PET scans are acquired. Striatal and cortical regions of interest (ROIs) are defined. Cortical activity is used to estimate non-specific binding, which is subtracted from striatal activity to calculate specific binding.

- Binding Parameter Calculation: Specifically bound radioligand is plotted against free radioligand concentration, and the data are fit with a nonlinear regression model to determine K~d~ and B~max~ [3].

- Representative In Vivo Binding Parameters from Rat PET [3]: | Parameter | Value (Mean) | | :--- | :--- | | Dissociation Constant (K~d~) | 6.2 nmol/L | | Receptor Density (B~max~) | 16 fmol/mg |

The following workflow summarizes the key stages from tracer synthesis to preclinical validation.

Key Tracer Characteristics and Applications

[18F]NMB possesses several properties that make it a valuable tool for neuroimaging research [4] [5].

- High Specificity and Affinity: It binds with high affinity and selectivity to D2-like dopamine receptors.

- Resistance to Endogenous Dopamine: A key advantage of [18F]NMB is that its binding is not significantly displaced by fluctuations in synaptic dopamine levels. This makes it particularly useful for studying D2 receptor density without the confound of endogenous competition, unlike radioligands such as [11C]raclopride [4] [6] [5].

- Research Applications:

Radiation Dosimetry and Safety Profile

Understanding the radiation burden is crucial for translating tracer use to human studies. Dosimetry estimates have been performed in non-human primates [8].

- Critical Organs: The organs receiving the highest absorbed radiation doses are the lower large intestine, gallbladder, and liver [8].

- Administered Dose: Based on these estimates, up to 8.5 mCi (315 MBq) of [18F]NMB can be administered to human subjects without exceeding safety limits [8].

The table below summarizes the estimated radiation absorbed doses for selected organs from [18F]NMB [8].

| Organ | Estimated Absorbed Dose (mrad/mCi) |

|---|---|

| Lower Large Intestine | 585 |

| Gallbladder | 281 |

| Liver | 210 |

| Kidneys | 77 |

| Lungs | 54 |

| Brain | 13 |

Key Advantages and Considerations

- Key Advantage over [11C]Raclopride: The stability of [18F]NMB binding in the face of endogenous dopamine release provides a more direct measure of receptor density, which is critical for studies in conditions where dopamine levels may be altered [4] [6].

- Synthesis Consideration: The radiosynthesis, while reliable, requires expertise in multi-step radiochemistry and access to a cyclotron and HPLC purification system [1].

- Tracer Kinetics: [18F]NMB shows favorable kinetics in vivo, with high striatum-to-cerebellum ratios (reaching up to 35:1 after 3 hours in baboon studies), indicating excellent signal-to-noise ratio for quantifying D2 receptors [4].

References

- 1. Production of fluorine-18 labeled (3-N-methyl)this compound ... [profiles.wustl.edu]

- 2. Radiation dosimetry of N-([11C]methyl)this compound as ... [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Measurement of D2 Receptor Density and Affinity for ... [jnm.snmjournals.org]

- 4. In vivo kinetics of [18F](N-methyl)this compound: a novel PET ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Dopamine and Dopaminergic Pathways in ... [tremorjournal.org]

- 6. Preliminary evidence that negative symptom severity ... [sciencedirect.com]

- 7. Component Analysis of Striatal and Extrastriatal D2 Dopamine ... [pmc.ncbi.nlm.nih.gov]

- 8. Radiation Dosimetry of [18F] (N-methyl)this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reference Tissue Model for [¹⁸F]NMB PET Analysis

1.0 Introduction ¹⁸Fbenperidol ([¹⁸F]NMB) is a PET radioligand with high affinity and selectivity for dopaminergic D2-like receptors. A key characteristic is its resistance to displacement by endogenous dopamine, making it preferable for measuring receptor density rather than neurotransmitter flux [1]. While a three-compartment tracer kinetic model using arterial input functions provides a gold standard for estimating binding potential (BP), it is invasive and requires multiple scans. The Reference Tissue Model (RTM) offers a simpler, non-invasive alternative by using the cerebellum as a reference region devoid of D2-like receptors, eliminating the need for arterial blood sampling [2] [1].

2.0 Comparative Performance of Quantitative Methods A comparative study of three methods for estimating BP in the caudate and putamen found that while absolute BP values differed, all three were highly correlated. The table below summarizes the key findings [2] [1]:

| Method Name | Description | Key Findings |

|---|---|---|

| Three-Compartment Tracer Kinetic Model | Uses arterial plasma input function; requires separate blood flow (rCBF) and blood volume (rCBV) scans [1]. | Considered the most rigorous; provided the highest BP estimates [2] [1]. |

| Graphical Method (Logan) with Arterial Input | Uses arterial plasma input function to calculate a Distribution Volume Ratio (DVR) [1]. | BP estimates were highly correlated with the three-compartment model [2] [1]. |

| Graphical Method (Logan) with Reference Tissue | Uses cerebellum as a reference region; no arterial blood sampling required [1]. | Provided the lowest BP estimates (p<0.0001) but were highly correlated with other methods; recommended for its balance of simplicity and accuracy [2] [1]. |

3.0 Detailed Experimental Protocol This protocol is adapted from the validation study by the Human Studies Committee of Washington University [1].

3.1 Subject Preparation

- Participants: The method has been validated in a cohort of humans (e.g., 16 subjects, age 51±12 years), including those with primary focal dystonia, Tourette's Syndrome, and normal controls [1].

- Catheterization: Insert a 20-gauge catheter into an arm vein for radiopharmaceutical injection. For full kinetic modeling, a second catheter is placed in a radial artery for blood sampling [1].

- Head Stabilization: Position the subject in the scanner and stabilize the head using a custom-molded polyform mask to minimize motion [1].

3.2 Radiochemistry

- Synthesis: Produce [¹⁸F]NMB with a radiochemical purity exceeding 95% and a specific activity greater than 2000 Ci/mmol (74 TBq/mmol) at end-of-synthesis [1].

- Formulation: Dissolve the radioligand in 1 mmol/L lactic acid in 0.9% saline for intravenous injection [1].

3.3 Image Acquisition

- MRI: Acquire a structural MRI (e.g., MPRAGE sequence) for anatomic reference and region of interest (ROI) definition [1].

- PET Scans:

- Blood Volume (rCBV): Perform a bolus inhalation of 556-1480 MBq of C¹⁵O [1].

- Blood Flow (rCBF): Perform a bolus injection of 1110-1850 MBq of H₂¹⁵O. Allow at least 20 minutes for decay before [¹⁸F]NMB injection [1].

- [¹⁸F]NMB Scan: Inject 185-260 MBq of [¹⁸F]NMB intravenously over 30 seconds. Acquire dynamic PET images for 180 minutes (e.g., 10×1-min frames followed by 34×5-min frames) [1].

3.4 Image Analysis

- Motion Correction: Realign all dynamic PET image frames using an automatic image registration (AIR) algorithm [1].

- Co-registration: Co-register the subject's MRI to the [¹⁸F]NMB PET image [1].

- ROI Definition: Manually outline the caudate, putamen, and cerebellum on the MRI. Apply these ROIs to the co-registered, motion-corrected PET data to extract time-activity curves (TACs) [1].

3.5 Quantitative Analysis using Reference Tissue Model The core of the RTM analysis uses the Logan graphical method. The following diagram and code outline the workflow and data flow for generating a BP estimate.

- Model Implementation: The binding potential is derived from the Distribution Volume Ratio (DVR) calculated using the Logan graphical method with a reference region. The formula is [1]:

BP = DVR - 1 The DVR is the ratio of the slope of the Logan plot for the receptor-rich region (e.g., caudate) to the slope for the reference region (cerebellum) [1].

4.0 Method Selection Workflow The following decision diagram guides researchers in selecting the appropriate analytical method based on their experimental requirements and resources.

Key Considerations for Researchers

- Validation: The RTM for [¹⁸F]NMB has been validated against invasive methods and shown to provide highly correlated BP estimates, supporting its use in human studies [2] [1].

- Steady-State Assumption: Standard kinetic models assume steady-state brain conditions during the scan. If the experimental design intentionally perturbs the system (e.g., with a drug challenge), time-variant models may be required to avoid misinterpretation of data [3].

- Practical Advantage: The primary advantage of the RTM is its simplicity, requiring only the [¹⁸F]NMB PET scan and an MRI for analysis, making it suitable for larger clinical studies [2].

References

Comprehensive Application Notes and Protocols: Graphical Methods for Dopamine D2 Receptor Binding Potential Estimation

Introduction to D2 Receptor Imaging and Quantification

Dopamine D2 receptor imaging represents a cornerstone of neuropsychiatric research, providing critical insights into the pathophysiology of conditions ranging from Parkinson's disease to schizophrenia. The quantification of receptor binding parameters in living human brain has revolutionized our understanding of neurotransmitter systems and their relationship to cognitive processes, behavior, and treatment response. Molecular imaging techniques, particularly Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enable non-invasive assessment of D2 receptor availability, offering researchers and clinicians powerful tools to investigate dopaminergic function in health and disease.

The evolution of quantification methods has progressed from simple ratio approaches to sophisticated kinetic models that account for complex physiological factors. Early approaches relied on static imaging and standardized uptake values, but these methods often failed to account for critical factors such as non-specific binding, metabolite penetration, and blood flow effects. The development of graphical analysis techniques represented a significant advancement by enabling robust quantification of receptor parameters while maintaining relative simplicity of implementation. These methods have proven particularly valuable for clinical research applications where balancing methodological rigor with practical constraints is essential.

Recent longitudinal studies have highlighted the clinical significance of accurate D2 receptor quantification. For instance, the Cognition, Brain, and Aging (COBRA) study demonstrated that age-related dopamine decline occurs at approximately 5% per decade in healthy older adults and that these changes are positively correlated with cognitive decline (r = 0.31), underscoring the importance of precise quantification methods for understanding neurocognitive aging [1]. Such findings emphasize the critical need for reliable and accessible quantification methods that can detect subtle changes in dopaminergic function over time.

Table 1: Common Radiotracers for D2 Receptor Imaging and Their Properties

| Radiotracer | Imaging Modality | Primary Applications | Affinity Profile | Key References |

|---|---|---|---|---|

| [123I]epidepride | SPECT | Striatal & extrastriatal D2 receptors | Ultra-high | [2] |

| [11C]raclopride | PET | Striatal D2 receptors | Moderate | [3] |

| [11C]FLB 457 | PET | Extrastriatal D2 receptors | High | [3] |

| [123I]IBZM | SPECT | Striatal D2/3 receptors | Moderate | [4] |

Graphical Analysis Methods for D2 Receptor Quantification

Theoretical Foundations

Graphical analysis techniques for receptor quantification build upon the principle that the relationship between tracer delivery and receptor binding can be mathematically transformed into a linear plot, from which specific binding parameters can be derived. The fundamental innovation was introduced by Logan et al., who demonstrated that reversible radioligand binding could be analyzed using time-activity measurements to generate linear plots after equilibrium is reached [2]. The slope of this linear portion provides an estimate of the total distribution volume (V_T), which represents the equilibrium ratio of tracer concentration in tissue to that in plasma. For receptor quantification, the specific binding is typically calculated as the difference between V_T in receptor-rich regions and V_T in reference regions devoid of specific receptors.

The mathematical formalism underlying graphical analysis involves transforming the kinetic data such that the Y-axis represents the integral of tissue activity normalized to current activity, while the X-axis represents the integral of plasma activity normalized to tissue activity. This transformation yields a linear relationship after a certain time point, with the slope corresponding to the distribution volume. The simplified reference tissue model (SRTM) further advanced the field by enabling quantification without arterial blood sampling, instead using a reference region as an indirect input function [4]. This approach significantly reduced the methodological burden while maintaining accuracy for many applications.

For D2 receptor imaging with specific radiotracers, graphical analysis has been adapted to address methodological challenges such as the presence of labeled lipophilic metabolites. These metabolites can penetrate the blood-brain barrier and contribute to non-specific binding, potentially confounding quantification. Ichise and colleagues extended graphical analysis to account for this factor by incorporating metabolite-corrected plasma input functions, thereby improving the accuracy of binding parameter estimates in both striatal and extrastriatal regions [2] [5]. This refinement proved particularly important for high-affinity ligands like [123I]epidepride, where metabolite contributions significantly influence quantification.

Practical Implementation

The implementation workflow for graphical analysis begins with the acquisition of dynamic imaging data coupled with arterial blood sampling for metabolite correction. Following data acquisition, preprocessing steps include region-of-interest (ROI) definition on coregistered structural MRI scans, time-activity curve extraction, and metabolite correction of plasma data. The graphical analysis itself is then performed by plotting the transformed variables as described above and applying linear regression to the equilibrium portion of the data. The resulting distribution volume ratios are used to calculate the non-displaceable binding potential (BP_ND), which reflects the product of receptor density (B_avail) and affinity (1/appK_d).

For [123I]epidepride SPECT imaging, studies have demonstrated that graphical analysis with metabolite correction (GA) produces binding potential values that strongly correlate with those derived from full kinetic analysis (r ≥ 0.90) [2] [5]. The accuracy of this approach has been validated for both high-density striatal regions (BP_ND ≈ 77.8-98.8 mL/g) and lower-density extrastriatal regions such as the temporal cortex (BP_ND ≈ 2.35-4.61 mL/g). This regional versatility makes graphical analysis particularly valuable for investigating dopaminergic function beyond the striatum, including cortical regions where D2 receptors play important roles in cognitive processes.

The simplified reference tissue model (SRTM) offers a practical alternative when arterial sampling is not feasible. This approach models the tissue time-activity curves using a reference region input, estimating BP_ND through nonlinear regression. Validation studies have shown strong correlations between SRTM-derived BP_ND values and those from full kinetic analysis (r = 0.84), demonstrating its reliability for clinical research applications [4]. However, this method assumes that the reference region (typically cerebellum) is completely devoid of specific binding, an assumption that may not hold perfectly for ultra-high-affinity ligands in regions with very low receptor densities.

Simplified Quantification Approaches

Methodological Innovations

Simplified quantification methods have emerged to address the practical challenges associated with full kinetic modeling and graphical analysis, particularly in clinical settings where resources may be limited. These approaches aim to balance methodological rigor with practical feasibility by reducing the need for extensive blood sampling while maintaining acceptable accuracy. One significant innovation is the simplified analysis (SA) method for [123I]epidepride SPECT, which combines tissue ratio measurements with single-sample blood data to estimate the specific volume of distribution (V_3') [2] [5]. This approach circumvents the need for full metabolite profiling while accounting for intersubject variability in non-displaceable distribution volumes.

The theoretical basis for simplified methods often rests on establishing relationships between simple ratio measurements and binding parameters derived from full kinetic analysis. For [123I]epidepride, the tissue ratio (R_T) between receptor-rich and reference regions shows only a moderate correlation (r ≤ 0.65) with V_3' from kinetic analysis due to significant intersubject variability (23%) in the metabolite-contributed distribution volume of the non-displaceable compartment [5]. By incorporating single-blood sample data, simplified analysis substantially improves this correlation (r ≥ 0.90) while dramatically reducing the methodological burden compared to approaches requiring 30 plasma samples over 14 hours.

Further simplifications have been developed for specific research contexts. The Logan's non-invasive graphical analysis (LNIGA) and standardized uptake ratio (SUR) methods provide additional alternatives that require only tissue time-activity curves without blood sampling. Validation studies comparing these approaches to full kinetic modeling for [123I]IBZM SPECT have demonstrated strong correlations (r = 0.84 for both LNIGA and SUR), supporting their use in longitudinal interventional studies where relative changes rather than absolute values are of primary interest [4]. These methods trade some precision for greatly increased practicality in clinical research settings.

Validation and Performance

Comprehensive validation studies have established the performance characteristics of simplified quantification methods across different radiotracers and experimental conditions. For [123I]epidepride SPECT, simplified analysis (SA) has been directly compared to metabolite-accounted kinetic analysis (KA), graphical analysis (GA), and multilinear regression analysis (MLRA) [2] [5]. The results demonstrate that SA produces V_3' values that significantly correlate with KA (r ≥ 0.90) across both striatal (83.9 ± 24.8 mL/g) and extrastriatal regions (4.26 ± 1.74 mL/g), with values intermediate between MLRA and GA estimates.

The accuracy and precision of these methods vary depending on the receptor density of the target region. In high-density striatal regions, all simplified methods show excellent agreement with full kinetic analysis, while in lower-density extrastriatal regions, some systematic underestimation may occur. For example, in the temporal cortex, SA-derived V_3' values (4.26 ± 1.74 mL/g) tend to be slightly lower than those from KA (5.61 ± 1.84 mL/g) but higher than MLRA values (2.35 ± 1.16 mL/g) [5]. This pattern suggests that region-specific validation is essential when implementing simplified methods for novel applications or brain regions.

Recent methodological innovations include the development of a single-scan protocol for absolute D2/3 receptor quantification with [123I]IBZM SPECT using a partial saturation approach [4]. This method enables separate estimation of receptor density (B_avail) and apparent affinity (appK_d) through a single dynamic SPECT session, addressing a critical limitation of conventional BP_ND measurements that conflate these parameters. Validation in animal models demonstrated the method's sensitivity to detect biologically meaningful changes, including an 18% increase in B_avail after adenoviral-mediated D2-receptor overexpression and a 16.93% decrease in B_avail combined with a 39.12% increase in appK_d following amphetamine administration [4].

Table 2: Performance Comparison of D2 Receptor Quantification Methods for [123I]Epidepride SPECT

| Quantification Method | Striatal V_3' (mL/g) | Temporal Cortex V_3' (mL/g) | Correlation with KA (r value) | Blood Sampling Requirement | Computational Complexity |

|---|---|---|---|---|---|

| Kinetic Analysis (KA) | 107.6 ± 34.4 | 5.61 ± 1.84 | 1.00 | Extensive (30 samples) | Very High |

| Graphical Analysis (GA) | 98.8 ± 34.2 | 4.61 ± 1.77 | ≥0.90 | Moderate | Moderate |

| Multilinear Regression (MLRA) | 77.8 ± 36.6 | 2.35 ± 1.16 | ≥0.90 | Moderate | Moderate |

| Simplified Analysis (SA) | 83.9 ± 24.8 | 4.26 ± 1.74 | ≥0.90 | Minimal (single sample) | Low |

| Tissue Ratio (R_T) | N/A | N/A | ≤0.65 | None | Very Low |

Experimental Protocols

Graphical Analysis with [123I]Epidepride SPECT

Subject preparation for [123I]epidepride SPECT imaging should include screening for neurological and psychiatric conditions, pregnancy testing, and assessment of contraindications to radiation exposure. Participants should be instructed to abstain from alcohol, recreational drugs, and medications affecting dopaminergic function for at least 48 hours prior to the study, with specific duration depending on medication half-life. Following informed consent, an intravenous catheter is placed for radiotracer administration, and a radial artery catheter is inserted for blood sampling when metabolite correction is required.

The imaging protocol begins with intravenous bolus injection of [123I]epidepride (dose: 185-222 MBq). Dynamic SPECT acquisition is performed over approximately 14 hours to capture both uptake and washout phases. Simultaneously, arterial blood sampling is conducted at progressively increasing intervals (e.g., every 10 seconds initially, extending to 30-minute intervals by the end of the study). A total of 30 samples is typically collected, with selected samples (8-10) undergoing metabolite analysis using high-performance liquid chromatography to determine the parent fraction [2] [5].

Image processing includes reconstruction of dynamic frames, attenuation correction, and coregistration with structural MRI. Time-activity curves are extracted from receptor-rich regions (striatum, temporal cortex) and reference region (cerebellum). For graphical analysis, the transformed data are plotted according to the method described in Section 2.1, with linear regression applied to the linear portion (typically from 90 minutes post-injection onward). The distribution volume ratio is calculated as (slope_RR - slope_RF), where RR represents receptor-rich regions and RF represents reference region. Quality control measures should include assessment of linearity (R² > 0.95) and visual inspection of residuals.

Simplified Reference Tissue Method Protocol

For studies where arterial blood sampling is not feasible, the Simplified Reference Tissue Model (SRTM) provides a practical alternative. Subject preparation and radiotracer administration follow similar procedures as described in Section 4.1, but without arterial line placement. Dynamic SPECT acquisition is typically shorter (90-120 minutes) for tracers with faster kinetics such as [123I]IBZM. The reference region (cerebellum) is used to generate the input function, eliminating the need for blood-based input function determination [4].

The computational implementation of SRTM involves fitting the time-activity curves from receptor-rich regions using a three-parameter model: R₁ (relative delivery ratio compared to reference region), k₂ (efflux rate constant from target tissue), and BP_ND (binding potential). Nonlinear regression algorithms such as the Levenberg-Marquardt method are employed to minimize the sum of squared differences between measured and predicted time-activity curves. The model constraints typically include fixing the k₂' parameter (efflux rate from reference region) to a population-based value or estimating it from cerebellar data.

Validation steps should be incorporated to ensure methodological robustness. These include assessing goodness-of-fit through visual inspection of fitted curves and quantitative measures such as the Akaike Information Criterion. When possible, a subset of participants should undergo full kinetic analysis with blood sampling to establish center-specific validation of SRTM-derived parameters. For [123I]IBZM SPECT, strong correlations (r = 0.84) have been demonstrated between BP_ND values derived from SRTM and those from full kinetic modeling using a 3-tissue compartment, 7-parameter model, supporting its use in clinical research [4].

Partial Saturation Protocol for Absolute Quantification

The partial saturation protocol represents an advanced methodology that enables separate estimation of receptor density (B_avail) and apparent affinity (appK_d) through a single scanning session [4]. This approach is particularly valuable for investigating endogenous neurotransmitter dynamics, as appK_d is influenced by competition with endogenous dopamine. The protocol involves administration of a tracer dose followed by a higher specific activity bolus to achieve varying levels of receptor occupancy without exceeding 5-10% occupancy from the tracer dose alone.

Experimental implementation begins with a low-mass tracer injection (ultra-high specific activity) to minimize receptor occupancy, followed 60-90 minutes later by a higher-mass injection that partially saturates available receptors. Dynamic SPECT acquisition continues throughout both phases, generating data that can be analyzed to construct an in vivo Scatchard plot. Linear regression of this plot yields B_avail as the x-intercept and -1/appK_d as the slope, providing separate estimates of both parameters [4].

This method has been validated in preclinical models demonstrating sensitivity to biologically meaningful interventions. Following adenovirus-mediated D2 receptor overexpression, the method detected an 18% increase in B_avail in the striatum. Similarly, in an amphetamine-induced dopamine release paradigm, it identified a 16.93% decrease in B_avail (p < 0.05) and a 39.12% increase in appK_d (p < 0.01), reflecting competitive binding between the radiotracer and endogenous dopamine [4]. These findings support the method's utility for investigating dopaminergic function in translational research.

Advanced Applications and Methodological Considerations

Extrastriatal D2 Receptor Quantification

Extrastriatal D2 receptors present unique quantification challenges due to their lower density compared to striatal regions. The development of high-affinity radiotracers such as [123I]epidepride and [11C]FLB 457 has enabled visualization and quantification of these receptors, expanding the scope of dopaminergic research to include cortical and limbic regions. For example, [123I]epidepride demonstrates excellent signal-to-noise characteristics in extrastriatal regions, with specific binding ratios in temporal cortex approximately 10-20% of striatal values but still readily quantifiable [2]. This capability has opened new avenues for investigating the role of cortical D2 receptors in cognitive processes and neuropsychiatric disorders.

Methodological adaptations are often necessary for accurate extrastriatal quantification. The longer scanning durations required for equilibrium establishment (up to 14 hours for [123I]epidepride) present practical challenges but are essential for reliable parameter estimation. The influence of lipophilic metabolites becomes particularly important in low-density regions, where small errors in input function specification can disproportionately affect binding parameter estimates. For this reason, metabolite-corrected graphical analysis or simplified analysis with single-sample blood data are recommended over simple ratio methods for extrastriatal applications [5].

The clinical relevance of extrastriatal D2 receptors is increasingly recognized across multiple neuropsychiatric conditions. In schizophrenia, altered D2 receptor function in cortical regions has been implicated in cognitive deficits and negative symptoms. In aging and neurodegenerative diseases, extrastriatal dopaminergic dysfunction may contribute to cognitive decline independent of striatal pathology. Longitudinal studies such as the COBRA project have demonstrated that age-related D2 decline occurs in both striatal and extrastriatal regions, with important implications for understanding cognitive aging [1]. These applications highlight the value of robust quantification methods capable of reliably estimating receptor parameters across brain regions with varying receptor densities.

Endogenous Dopamine Competition Studies

Competition studies represent a sophisticated application of D2 receptor imaging that probes dynamic aspects of dopaminergic function rather than static receptor parameters. These experiments investigate how endogenous neurotransmitter release affects radiotracer binding, providing indirect measures of dopamine dynamics in living human brain. The foundational principle involves comparing binding potential under baseline conditions and following pharmacological or behavioral interventions that alter synaptic dopamine levels. Amphetamine challenge remains the most common paradigm, producing robust dopamine release that competitively inhibits radiotracer binding.

The methodological considerations for competition studies differ from conventional receptor quantification. The use of moderate-affinity tracers such as [11C]raclopride is preferred over high-affinity alternatives because their lower affinity makes them more sensitive to competition with endogenous dopamine [3]. The timing of post-intervention scanning must be carefully synchronized with the peak dopamine release, which varies depending on the challenge agent. For amphetamine, imaging typically begins 30-60 minutes after oral administration to coincide with peak dopamine release.

Interpretation of results requires careful consideration of the underlying physiological mechanisms. The observed reduction in binding potential following dopamine release reflects changes in both receptor availability and apparent affinity, which can be dissociated using advanced methods such as the partial saturation protocol [4]. Recent studies have demonstrated that amphetamine administration produces not only the expected decrease in B_avail (16.93%) but also a significant increase in appK_d (39.12%), reflecting genuine competitive binding between the radiotracer and endogenous dopamine [4]. These findings highlight the complex interplay between receptor density and neurotransmitter dynamics that can be elucidated through sophisticated quantification approaches.

Conclusion and Method Selection Guide

Graphical analysis methods for D2 receptor binding potential estimation have evolved substantially, offering researchers a range of options balancing methodological rigor with practical implementation. The selection of an appropriate quantification approach depends on multiple factors, including the research question, available resources, target brain regions, and specific radiotracer employed. For studies requiring the highest accuracy and willing to accommodate its methodological demands, graphical analysis with metabolite-corrected arterial input remains the gold standard, particularly for extrastriatal regions and absolute quantification.

For many clinical research applications, simplified methods such as SRTM or SA provide excellent alternatives that maintain good accuracy while dramatically reducing participant burden and technical requirements. These approaches have been validated against full kinetic analysis across multiple radiotracers and demonstrate strong correlations (r ≥ 0.84-0.90) for striatal regions [2] [4] [5]. The recent development of partial saturation protocols offers exciting new possibilities for dissecting receptor density and affinity, enabling more nuanced investigations of dopaminergic function in health and disease.

Future directions in D2 receptor quantification will likely focus on further methodological refinements, including improved partial volume correction, integration of machine learning approaches for parameter estimation, and development of simultaneous multi-tracer protocols. The growing recognition of dopamine's role in cognitive aging and neuropsychiatric disorders underscores the continuing importance of precise, accessible quantification methods. As longitudinal studies such as COBRA continue to elucidate the relationships between dopamine decline and cognitive changes, the methodological foundations provided by graphical and simplified analysis approaches will remain essential tools for advancing our understanding of the dopaminergic system in human health and disease.

Table 3: Guidelines for Selection of D2 Receptor Quantification Methods

| Research Context | Recommended Method | Key Considerations | Expected Performance | Practical Constraints |

|---|---|---|---|---|

| Basic receptor characterization | Graphical Analysis with Metabolite Correction | Highest accuracy for absolute quantification | r ≥ 0.90 vs. kinetic analysis | Requires arterial sampling and metabolite analysis |

| Clinical trials & longitudinal studies | Simplified Reference Tissue Model | Balance of accuracy and practicality | r = 0.84 vs. full kinetic analysis | No arterial sampling needed |

| Endogenous dopamine competition | Partial Saturation Protocol | Separates B_avail and appK_d changes | Detects ~17% changes in B_avail | Complex protocol design |

| Multi-center studies | Standardized Uptake Ratio | Maximum simplicity and consistency | r = 0.83 vs. full kinetic analysis | Limited to relative comparisons |

| Extrastriatal regions | Simplified Analysis with single sample | Accounts for metabolite contributions | r ≥ 0.90 for temporal cortex | Minimal blood sampling required |

References

- 1. 10-year longitudinal dopamine D2-receptor losses are ... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Graphical Analysis and Simplified Quantification of Striatal and... [academia.edu]

- 3. Measurement of dopamine D2 receptors in living human ... [sciencedirect.com]

- 4. A single-scan protocol for absolute D2/3 receptor ... [pubmed.ncbi.nlm.nih.gov]

- 5. analysis and simplified quantification of striatal and... Graphical [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Determining Benperidol Plasma Levels Using HPLC

Introduction to Benperidol Analysis

This compound is a potent butyrophenone neuroleptic used primarily in the management of schizophrenia. Therapeutic drug monitoring of this compound is essential for optimizing dosage regimens and understanding pharmacokinetic-pharmacodynamic relationships. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for quantifying this compound and its metabolites in biological samples due to its sensitivity, specificity, and reliability. These application notes provide detailed methodologies for the accurate determination of this compound in human plasma, incorporating both conventional and advanced HPLC approaches with relevant detection systems. The protocols outlined here have been validated for use in clinical pharmacokinetic studies, including those investigating bioavailability and therapeutic efficacy in schizophrenic patients [1] [2].

The determination of this compound plasma concentrations presents several analytical challenges, including the need for low detection limits (sub-ng/mL), selective separation from endogenous plasma components and metabolites, and efficient extraction from complex biological matrices. The methods described herein address these challenges through optimized sample preparation techniques, chromatographic conditions, and detection strategies. Furthermore, the inclusion of metabolite profiling for reduced this compound (TVX Q 5402) provides a comprehensive approach to understanding the complete pharmacokinetic profile of this compound administration [3].

Analytical Methodologies

HPLC with Electrochemical Detection

Sample Preparation Protocol:

- Extraction Procedure: Utilize a two-step solid-phase extraction process. First, employ reversed-phase material (C18) followed by cation-exchange material for enhanced sample purity [3].

- Internal Standard: Incorporate spiperone as the internal standard to ensure analytical accuracy and precision [3].

- Plasma Volume: Use 1 mL of human plasma for the extraction procedure [3].

- Processing: Condition the reversed-phase cartridge with methanol and water before sample application. Adjust plasma pH to approximately 7.0-7.5 before loading. Wash with water and a small volume of methanol-water mixture before elution with methanol containing a small percentage of acid. The eluate is then processed through the cation-exchange step [3].

Chromatographic Conditions:

- Column: Cyanopropyl silica gel column (5 μm; 250 mm × 4.6 mm I.D.) [3]

- Mobile Phase: 0.15 M acetate buffer (pH 4.7) containing 25% acetonitrile (w/w) [3]

- Flow Rate: Isocratic flow at 1.0 mL/min (typical, adjust as needed) [3]

- Detection: Electrochemical detection with appropriate settings for oxidative mode [3]

- Temperature: Ambient column temperature [3]

HPLC with UV Detection

Sample Preparation Protocol:

- Extraction Method: Liquid-liquid extraction with appropriate organic solvents [4].

- Internal Standard: Haloperidol serves as a suitable internal standard for this method [4].

- Plasma Volume: Utilize 2-4 mL plasma samples for improved detection limits [4].

- Processing: Adjust plasma pH to alkaline conditions (approximately 9.0-10.0) using ammonium hydroxide or similar base. Add internal standard and extract with organic solvent such as hexane-isoamyl alcohol or dichloromethane. Vortex mix, centrifuge, and transfer organic layer. Evaporate to dryness under nitrogen stream and reconstitute in mobile phase for injection [4].

Chromatographic Conditions:

- Column: Reversed-phase C18 column [4]

- Mobile Phase: 32% acetonitrile in 0.05 M potassium dihydrogen phosphate buffer (pH 2.8) [4]

- Flow Rate: 1.0-1.5 mL/min (optimize for separation efficiency) [4]

- Detection: UV detection at 254 nm [4]

- Temperature: Ambient column temperature [4]

Table 1: Comparison of HPLC Methods for this compound Determination

| Parameter | HPLC-ECD Method | HPLC-UV Method |

|---|---|---|

| Detection Limit | 0.5 ng/mL [3] | 0.5-1.0 ng/mL [4] |

| Sample Volume | 1 mL plasma [3] | 2-4 mL plasma [4] |

| Extraction Method | Two-step solid-phase (reversed-phase + cation-exchange) [3] | Liquid-liquid extraction [4] |

| Internal Standard | Spiperone [3] | Haloperidol [4] |

| Run Time | Approximately 7-12 minutes per sample [3] | Variable based on chromatographic conditions |

Method Validation Parameters

Both HPLC methods for this compound determination have been rigorously validated according to standard bioanalytical guidelines. The key validation parameters include:

- Linearity: Calibration curves demonstrate linear response across therapeutically relevant concentrations (0.5-50 ng/mL) [3] [4].

- Accuracy and Precision: Inter-day and intra-day precision values show coefficients of variation (CV) typically less than 15% at all concentration levels, including the lower limit of quantification [3].

- Selectivity: Methods successfully discriminate this compound and its reduced metabolite from endogenous plasma components and commonly co-administered medications [3] [4].

- Recovery: Extraction efficiencies exceed 70% for both this compound and internal standards, with consistent reproducibility across multiple batches [3] [4].

- Stability: this compound remains stable in plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and throughout the analytical process [3].

Clinical Applications and Pharmacokinetic Data

The described HPLC methods have been successfully applied in clinical pharmacokinetic studies involving schizophrenic patients. Key findings from these investigations include:

Table 2: Pharmacokinetic Parameters of this compound in Schizophrenic Patients After 6 mg Dose

| Parameter | Intravenous | Oral Liquid | Oral Tablet |

|---|---|---|---|

| t₁/₂β (h) | 5.80 [1] [2] | 5.5 [1] [2] | 4.7 [1] [2] |

| tₘₐₓ (h) | - | 1.0 [1] [2] | 2.7 [1] [2] |

| Cₘₐₓ (ng/mL) | - | 10.2 [1] [2] | 7.3 [1] [2] |

| Absolute Bioavailability | 100% (reference) | 48.6% [1] [2] | 40.2% [1] [2] |

| Mean Residence Time (h) | 7.50 [1] [2] | 8.44 [1] [2] | 8.84 [1] [2] |

These pharmacokinetic data demonstrate significant differences in absorption profiles between oral formulations, with the liquid administration showing faster absorption and higher peak concentrations compared to tablet formulation. The elimination half-life remains consistent across administration routes, supporting once-daily or twice-daily dosing regimens in clinical practice [1] [2].

Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound determination in plasma samples using HPLC:

Diagram 1: Analytical workflow for this compound plasma level determination

Troubleshooting and Technical Notes

- Peak Tailing: If peak tailing occurs with this compound or the internal standard, adjust mobile phase pH (typically between 2.8-4.7) or modify buffer concentration to improve peak shape [3] [4].

- Low Recovery: Ensure proper pH adjustment during extraction. For solid-phase extraction, verify cartridge conditioning and washing steps. For liquid-liquid extraction, confirm appropriate solvent selection and mixing time [3] [4].

- Retention Time Shift: Monitor column performance regularly. Retention time shifts may indicate column deterioration or mobile phase composition errors. Prepare fresh mobile phase daily and degas thoroughly before use [3].

- Reduced this compound Measurement: When quantifying the reduced this compound metabolite, ensure complete separation from parent compound by optimizing mobile phase composition. The metabolite typically elutes earlier than this compound under reversed-phase conditions [3].

- Sensitivity Issues: For low concentration samples (<1 ng/mL), increase plasma sample volume or concentrate the final extract further. For UV detection, consider alternative wavelengths or switching to electrochemical detection for improved sensitivity [3] [4].

Conclusion

The HPLC methods described herein provide robust, sensitive, and specific approaches for quantifying this compound in human plasma. The electrochemical detection method offers superior sensitivity for low concentration determinations, while the UV detection method provides a cost-effective alternative with adequate sensitivity for most clinical applications. The validated performance characteristics of these methods make them suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioavailability assessments in both research and clinical settings.

References

- 1. Pharmacokinetics and bioavailability of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of this compound in ... [link.springer.com]

- 3. Determination of this compound and its reduced metabolite in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound in Human Plasma by High- ... [pubmed.ncbi.nlm.nih.gov]

Quantitative Data Summary for NCA F-18 Benperidol Synthesis

The table below summarizes the key radiochemical data from the search results.

| Parameter | Reported Value | Experimental Context |

|---|---|---|

| Overall Radiochemical Yield | 10-20% (at EOB) [1] | Multistep synthesis from EOB; 90 min total synthesis time [1]. |

| 5-10% (at EOB) [2] | 3-step reaction sequence; 100 min total synthesis time for 18Fbenperidol [2]. | |

| Specific Activity | ~3 Ci/μmol (at EOB) [1] | Range of 1-6 Ci/μmol, determined by radioreceptor and HPLC assays [1]. |

| >3000 Ci/mmol [2] | For 18FThis compound; determined for multi-millicurie production [2]. | |

| Stable Fluoride in 18F Solution | 15.3 ± 9.0 nmol [1] | Determined by ion chromatography prior to synthesis [1]. |

Experimental Protocol for NCA F-18 this compound Synthesis

The following workflow and detailed steps are adapted from the general method for synthesizing NCA F-18-labeled butyrophenone neuroleptics [1].

Detailed Procedure:

- Synthesis of NCA p-[18F]fluorobenzonitrile: The NCA [18F]fluoride, obtained from an oxygen-18 target, is reacted with p-nitrobenzonitrile to form the key intermediate, p-[18F]fluorobenzonitrile [1].

- Conversion to γ-chloro-p-[18F]fluorobutyrophenone: The p-[18F]fluorobenzonitrile is rapidly converted into another intermediate, γ-chloro-p-[18F]fluorobutyrophenone, which serves as the active precursor for alkylation [1].

- Alkylation to Form F-18 this compound: The γ-chloro-p-[18F]fluorobutyrophenone is alkylated with the appropriate amine precursor of this compound (1-[3-(4'-fluorobenzoyl)propyl]-4-(2-keto-3-methyl-1-benzimidazolinyl)piperidine) [2] to yield the crude NCA F-18 this compound [1].

- Purification: The final radioactive product is isolated and purified using preparative high-performance liquid chromatography (HPLC) to achieve pharmaceutical purity [1].

- Quality Control: The specific activity of the final product can be determined using techniques such as radioreceptor assays and HPLC analysis [1].

Methodological Notes

- Synthesis Strategy: The reported method is a multistep synthesis starting from a simple fluoride precursor. The approach first builds a fluorinated aromatic synthon (p-[18F]fluorobenzonitrile) which is then elaborated into the final neuroleptic molecule [1].

- Alternative Approaches: Later research has explored other fluorination methods that could be relevant, such as:

- Direct Nucleophilic Fluorination: Optimization studies have investigated the direct fluorination of butyrophenone neuroleptics, which could potentially streamline the synthesis [3] [4].

- Electrochemical Separation: The use of an electrochemical cell for drying and concentrating [18F]fluoride has been demonstrated for other tracers as an alternative to azeotropic distillation, potentially simplifying the initial step [5].

- High-Throughput Experimentation (HTE): Modern workflows using HTE with 96-well plates are being developed to rapidly optimize complex radiochemical reactions like copper-mediated radiofluorination, which could be applied to refine this compound synthesis conditions [6].

References

- 1. Syntheses and specific activity determinations of no - carrier - added ... [pubmed.ncbi.nlm.nih.gov]